3-methyl-4-((4-nitrophenyl)sulfonyl)-1-phenyl-1H-pyrazol-5-yl 3-nitrobenzoate
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Overview
Description
The compound is a pyrazole derivative with nitrobenzoate and sulfonyl functional groups. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. Nitrobenzoate is a benzoate ester obtained by the formal condensation of the carboxy group of 3-nitrobenzoic acid with methanol . The sulfonyl group is a sulfur atom bonded to two oxygen atoms and one carbon atom.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the nitrobenzoate group, and the addition of the sulfonyl group . The exact methods would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of this compound could be analyzed using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy . This would provide information about the chemical environment of the atoms in the molecule and their connectivity.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the nitro group is electron-withdrawing, which could make the compound more reactive towards nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, could be determined through experimental methods .Scientific Research Applications
Molecular Structure and Synthesis
Research on compounds with structural similarities, such as methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, highlights the significance of hydrogen bonding in determining molecular configuration and electronic properties. These compounds are synthesized through specific reactions that result in unique hydrogen-bonded configurations, providing insights into the molecular design and synthesis of complex organic compounds (Portilla et al., 2007).
Spectral Studies and Chemical Transformations
The study of novel alkyl [(substituted phenylsulfonyl)-methyl]-3-nitrobenzoates and their derivatives emphasizes the importance of spectral studies (IR, NMR, mass spectra) for structural verification and understanding chemical transformations, including carbon-sulfur bond fission. This research can shed light on the chemical behavior and reactivity of similar nitrobenzoate compounds (El-Bardan, 1992).
Photolytic and Thermal Transformations
Investigations into the thermal and photolytic transformations of spirocyclic 3H-pyrazoles reveal complex reaction pathways, including isomerization and conversion processes. Such studies are crucial for understanding the stability and reactivity of pyrazole-based compounds under different conditions, which can be applied to similar nitrobenzoate compounds (Vasin et al., 2014).
Antimicrobial Activity
The synthesis and biological evaluation of sulfonamides and carbamates derived from related compounds, such as 3-fluoro-4-morpholinoaniline, demonstrate significant antimicrobial activity. This suggests potential applications in developing new antimicrobial agents from pyrazole-based sulfonamides, highlighting the intersection of organic synthesis and pharmaceutical applications (Janakiramudu et al., 2017).
Molecular Docking Studies
The integration of molecular docking studies in the development of new compounds, as demonstrated by research on sulfonamide derivatives, provides insights into the binding affinities and interactions at the active sites of enzymes. Such computational approaches can aid in the rational design of compounds with enhanced biological activities (Janakiramudu et al., 2017).
Safety and Hazards
properties
IUPAC Name |
[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O8S/c1-15-21(36(33,34)20-12-10-18(11-13-20)26(29)30)22(25(24-15)17-7-3-2-4-8-17)35-23(28)16-6-5-9-19(14-16)27(31)32/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWAPTLYWSYYIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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